Methiuron

Description

Classification and Chemical Family of Methiuron

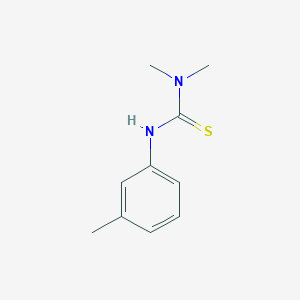

This compound is an organic chemical compound classified as a phenylthiourea (B91264) and thiourea (B124793) herbicide. bcpcpesticidecompendium.orgherts.ac.ukbcpcpesticidecompendium.org Its chemical name is N,N-dimethyl-N′-(3-methylphenyl)thiourea, and it is identified by the CAS Registry Number 21540-35-2. bcpcpesticidecompendium.org The herbicidal activity of this compound and other phenylurea herbicides is primarily based on their ability to inhibit photosynthesis. mdpi.comresearchgate.netnih.gov Specifically, they act as photosystem II (PSII) inhibitors, disrupting the electron transport chain in plants. mdpi.comresearchgate.netnih.gov This interference with a fundamental biological process ultimately leads to the death of susceptible plants.

Table 1: Chemical Identity of this compound

| Property | Value |

| Common Name | This compound |

| Chemical Name | N,N-dimethyl-N′-(3-methylphenyl)thiourea |

| Chemical Family | Phenylthiourea, Thiourea |

| CAS Registry No. | 21540-35-2 |

| Molecular Formula | C10H14N2S |

| Mode of Action | Photosystem II inhibitor |

Historical Context of this compound's Development and Agricultural Role

This compound was used as a pre-emergence or early post-emergence herbicide to control weeds in various crops. herts.ac.uk However, it is now considered obsolete in many countries, including not being approved for use in Great Britain and the European Union. herts.ac.uk Despite its obsolescence in some regions, it may still be available in others. herts.ac.uk

Significance of this compound in Contemporary Agronomic Research

While no longer a frontline herbicide in many parts of the world, this compound and its chemical relatives continue to be subjects of scientific study. Research involving phenylurea herbicides is ongoing, often focusing on their environmental fate and potential for new applications. For instance, a related compound, chlorothis compound, which is also a chitin (B13524) synthesis inhibitor, has been shown to be effective in controlling the soybean aphid (Aphis glycines) while having a minimal adverse effect on its natural enemies. This suggests a potential for more targeted pest control applications within this chemical family.

The primary mode of action for this compound, the inhibition of photosystem II, remains a critical area of research in plant science and herbicide development. mdpi.comresearchgate.netnih.gov Understanding the precise mechanisms of how these inhibitors interact with the photosynthetic apparatus can lead to the design of new, more effective, and potentially more environmentally benign herbicides.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and similar herbicides encompasses several key areas, driven by the need to understand their environmental impact and to develop more sustainable agricultural practices. A significant focus of this research is the environmental fate of these compounds, including their degradation in soil and water. nih.govresearchgate.net Studies investigate how factors like microbial activity, sunlight (photodegradation), and chemical hydrolysis contribute to the breakdown of these herbicides in the environment. nih.govresearchgate.net

The potential for herbicides to leach into groundwater and contaminate surface water is a major area of concern and a primary objective of many environmental studies. researchgate.net Research in this area often involves the development of sensitive analytical methods to detect trace amounts of herbicides and their degradation products in soil and water samples. researchgate.netnih.govnih.govmdpi.compharmainfo.in The findings from these studies are crucial for assessing the environmental risks associated with herbicide use and for developing strategies to mitigate contamination.

Table 2: Areas of Academic Inquiry Concerning Phenylthiourea Herbicides like this compound

| Research Area | Key Objectives |

| Environmental Fate | - Determine the persistence of the compound in soil and water. - Identify the major degradation pathways (e.g., microbial, photolytic). - Characterize the formation and persistence of degradation products. |

| Ecotoxicology | - Assess the impact on non-target organisms in soil and aquatic ecosystems. - Evaluate the potential for bioaccumulation in the food chain. |

| Analytical Chemistry | - Develop and refine methods for detecting and quantifying the herbicide and its metabolites in environmental matrices. |

| Mode of Action | - Further elucidate the molecular mechanisms of photosystem II inhibition. - Investigate potential secondary modes of action. |

| Resistance Management | - Understand the mechanisms of weed resistance to this class of herbicides. - Develop strategies to prolong the efficacy of existing and new herbicides. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dimethyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCJEAKINANSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042140 | |

| Record name | Methiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21540-35-2 | |

| Record name | Methiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21540-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021540352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N'-m-tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-3-m-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93CX3OK804 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Research of Methiuron

Exploration of Novel Synthetic Pathways for Methiuron Analogs

The exploration of novel synthetic pathways for this compound analogs focuses on developing efficient and potentially more sustainable methods for their production. While the direct synthesis of this compound (N-phenyl-N',N'-dimethylthiourea) typically involves the reaction of N,N-dimethylthiocarbamoyl chloride with aniline, research into analogs explores variations of this core structure and alternative synthetic routes.

Studies on related thiourea (B124793) derivatives highlight general approaches that could be adapted for this compound analogs. For instance, N,N'-disubstituted thiourea derivatives have been synthesized through the reaction of isothiocyanates with amines. This method is considered relatively simple and allows for the creation of a wide range of substituted thioureas with high yields. nih.gov The structural diversity achievable through varying the isothiocyanate and amine components presents opportunities for synthesizing novel this compound analogs with different substituents on the phenyl ring or the dimethylamino group.

Another area of exploration involves incorporating different heterocyclic systems into the thiourea structure. Research has shown that thiourea compounds containing aromatic-substituted pyrimidines can be synthesized, and some of these novel compounds have demonstrated herbicidal activity. researchgate.net This suggests that incorporating a pyrimidine (B1678525) moiety, or other heterocycles, into a this compound-like structure could lead to new analogs with potentially altered or improved herbicidal properties. The synthesis of these pyrimidine-containing thioureas often involves reactions between pyrimidine derivatives and isothiocyanates or related precursors. researchgate.net

The development of novel synthetic methods, such as iridium-catalyzed reactions for the synthesis of amino acid derivatives, illustrates the ongoing innovation in synthetic chemistry that could potentially be leveraged for the synthesis of complex thiourea structures or their precursors. liverpool.ac.uk Although not directly applied to this compound in the provided context, such advancements in catalysis and reaction design can open new avenues for creating structurally diverse analogs.

Design and Synthesis of this compound Derivatives for Enhanced Herbicidal Efficacy

The design and synthesis of this compound derivatives are primarily driven by the goal of enhancing herbicidal efficacy against a broader spectrum of weeds, including resistant biotypes. This involves rational design based on understanding the target site and mechanism of action, as well as empirical screening of newly synthesized compounds.

This compound is a known N-phenyl(thio)urea herbicide. researchgate.net Commercial herbicides like Diuron (B1670789) (an N-phenylurea) and this compound (an N-phenylthiourea) serve as lead structures for the design of new derivatives. researchgate.net The key structural difference lies in the replacement of a urea (B33335) oxygen with a sulfur atom in this compound compared to Diuron. This variation in the core structure, along with substituents on the phenyl ring and the other nitrogen atom, significantly influences herbicidal activity.

Research on novel thiourea compounds containing aromatic-substituted pyrimidines demonstrates a strategy for designing derivatives with enhanced activity. researchgate.net Specific derivatives within this class have shown good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. researchgate.net For example, compounds 4d and 4f from one study exhibited notable inhibition rates on the root growth of Brassica napus L. researchgate.net

Another approach involves the synthesis of derivatives incorporating different chemical motifs known for herbicidal activity. While not directly this compound derivatives, studies on aryloxyacetic acid derivatives as HPPD inhibitors illustrate the principle of combining bioactive structures to create novel herbicides. nih.govbeilstein-journals.org Similarly, the design of novel uracil (B121893) derivatives containing an isoxazoline (B3343090) moiety, based on the structure of the herbicide saflufenacil, highlights the strategy of intermediate derivatization to develop compounds effective against resistant weeds. nih.gov These examples suggest that incorporating elements from other herbicidally active compound classes into the this compound structure could lead to derivatives with improved performance.

The synthesis of these derivatives typically involves multi-step organic synthesis procedures, including reactions like the formation of thiourea linkages, functionalization of aromatic rings, and the introduction of various substituents. Spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS are routinely used for the characterization of the synthesized compounds. nih.govmdpi.commdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies for Herbicidal Activity in this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound influence its herbicidal activity. By systematically altering different parts of the molecule and evaluating the biological effects, researchers can identify key structural features responsible for potency, selectivity, and spectrum of activity.

For thiourea derivatives, including those related to this compound, SAR studies often involve examining the impact of substituents on the aromatic rings and the nitrogen atoms. Research on novel thiourea compounds containing aromatic-substituted pyrimidines has involved preliminary herbicidal activity tests to understand the relationship between structure and efficacy against specific weeds. researchgate.net

Studies on other classes of herbicides, such as quinazolin-4(3H)-one derivatives and aryloxyacetic acid derivatives, provide insights into general SAR principles applicable to herbicide design. For quinazolin-4(3H)-one derivatives, SAR studies revealed that the spatial position and bulk of substituents on the quinazolinone core significantly influenced herbicidal activity. mdpi.com Similarly, SAR studies on aryloxyacetic acid derivatives highlighted the importance of specific substituents and their positions on the aromatic ring for inhibitory activity against target enzymes like HPPD. nih.govbeilstein-journals.org

For thiourea derivatives with other biological activities, such as anti-leishmanial effects, SAR studies have shown that the nature, position, number, and electronic effects of substituents on phenyl rings are critical in determining inhibitory potentials. nih.gov These findings suggest that similar factors are likely to play a significant role in the herbicidal activity of this compound derivatives.

Molecular docking studies are often integrated with SAR studies to provide a theoretical basis for the observed biological activity. These studies can help predict how a compound interacts with its biological target (e.g., an enzyme involved in plant growth) and identify the key binding interactions. researchgate.netnih.govmdpi.com For instance, molecular docking studies have been used to investigate the mechanism of action of thiourea derivatives as herbicides, suggesting that hydrogen bonds between the ligand and the target enzyme can contribute to higher biological activity. researchgate.net

While specific detailed SAR data for a wide range of this compound derivatives were not extensively provided in the search results, the principles observed in related thiourea and herbicide classes indicate that systematic structural modifications, particularly on the aromatic ring and the nitrogen substituents, coupled with biological evaluation and computational studies, are essential for defining the SAR of this compound derivatives and guiding the design of more effective herbicides.

Investigation of Green Chemistry Principles in this compound Synthesis Research

The investigation of green chemistry principles in the synthesis of this compound and its derivatives is becoming increasingly important to minimize the environmental impact of herbicide production. This involves seeking synthetic routes that use less hazardous chemicals, reduce waste generation, and are more energy-efficient.

While direct information on the application of green chemistry principles specifically to this compound synthesis research was limited in the search results, the broader context of sustainable agriculture and the development of environmentally friendly pesticides highlights the relevance of this area. The push towards using toxic-free agricultural inputs and reducing the accumulation of herbicides in soil and water bodies necessitates the development of greener synthetic methods. frontiersin.org

Research into novel synthetic methods often implicitly incorporates green chemistry principles by aiming for more efficient reactions, using less toxic solvents, or developing catalytic processes. For example, the development of new catalytic methods for chemical synthesis can reduce the need for stoichiometric reagents and harsh reaction conditions. liverpool.ac.ukresearchgate.net

The use of biodegradable carrier-based nano herbicide formulations represents a downstream application of green chemistry principles in herbicide delivery, aiming to reduce the required amount of active ingredient and minimize environmental persistence. frontiersin.org While this is not directly related to the synthesis of the herbicide molecule itself, it reflects the broader trend towards more sustainable approaches in crop protection.

Molecular and Cellular Mechanisms of Herbicidal Action of Methiuron

Detailed Analysis of Methiuron's Interaction with Chloroplast Components

The primary site of action for this compound within the chloroplast is the Photosystem II complex embedded in the thylakoid membrane. Herbicides that inhibit PSII typically bind to a specific site on the D1 protein, a core component of the PSII reaction center. ucanr.eduplos.orgpressbooks.pub This binding site is often referred to as the QB binding pocket. ucanr.edu By occupying this site, this compound prevents the binding of plastoquinone, the natural electron acceptor, thereby blocking electron transfer from QA to QB. ucanr.edu While specific, high-resolution structural data detailing this compound's exact binding interactions (e.g., specific amino acid residues involved) may require dedicated crystallographic or spectroscopic studies, its classification as a thiourea (B124793)/phenylurea herbicide places it within a group known to target this crucial site on the D1 protein. msdvetmanual.comherts.ac.ukchemicalbook.com Research on other PSII inhibitors has identified key amino acid residues within the D1 protein that are critical for herbicide binding, such as Ser 264 and Hist 215, illustrating the molecular precision of this interaction. pressbooks.pub

Impact of this compound on Plant Metabolic Pathways Beyond Photosynthesis

The primary effect of this compound is the inhibition of photosynthetic electron transport. However, the consequences of this inhibition extend beyond the cessation of sugar production. Blocking electron flow in PSII leads to an accumulation of excitation energy within the photosystems. ucanr.eduplos.orgresearchgate.net This excess energy can result in the formation of highly reactive molecules, such as reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. ucanr.eduresearchgate.net These ROS are highly damaging and can cause oxidative stress within the plant cell. ucanr.eduresearchgate.net

Oxidative stress induced by this compound can lead to the peroxidation of membrane lipids, damage to proteins, and the degradation of nucleic acids. ucanr.eduresearchgate.net This widespread cellular damage disrupts the integrity and function of cellular membranes, including those of organelles like mitochondria and the plasma membrane. ucanr.edu While the most direct impact is on photosynthesis, the resulting oxidative damage and energy imbalance can indirectly affect other metabolic pathways essential for plant survival, such as respiration, nutrient uptake, and the synthesis of various biomolecules. ucanr.educreative-proteomics.comfrontiersin.org Some PSII inhibitors have also been reported to affect processes like carotenoid biosynthesis and the synthesis of anthocyanins, RNA, and proteins, further illustrating the broader metabolic disruption that can occur. ucanr.edu

Cellular and Subcellular Responses of Plants to this compound Exposure

Exposure to this compound elicits a range of cellular and subcellular responses in susceptible plants, primarily stemming from the inhibition of PSII and the subsequent oxidative stress. At the cellular level, the loss of membrane integrity due to lipid peroxidation and protein damage leads to leakage of cellular contents and ultimately cell death. ucanr.edu This damage is often visible as symptoms like chlorosis (yellowing) due to chlorophyll (B73375) degradation and necrosis (tissue death) which can manifest as leaf burn. ucanr.edu

At the subcellular level, the chloroplasts, being the primary site of action, undergo significant damage. The thylakoid membranes, where PSII is located, are particularly vulnerable to oxidative damage, leading to their disintegration. ucanr.eduresearchgate.net This disrupts the highly organized structure of the grana and stroma lamellae, essential for efficient photosynthesis. Other organelles can also be affected by the rampant oxidative stress and the general decline in cellular health.

Environmental Fate and Transformational Pathways of Methiuron

Degradation Kinetics and Pathways of Methiuron in Environmental Matrices

The degradation of this compound in the environment is influenced by various processes, including photodegradation, microbial activity, and chemical hydrolysis. The kinetics and specific pathways of these transformations determine its persistence and potential for accumulation.

Photodegradation of this compound in Aqueous and Terrestrial Systems

Photodegradation can be a significant factor in the dissipation of pesticides in surface waters and on soil surfaces. While some phenylurea herbicides, a class that includes this compound, can be decomposed by UV irradiation, the rate and extent of photodegradation are influenced by the specific compound and the presence of photosensitizing agents or screening effects from soil particles. sidalc.netresearchgate.netresearchgate.net

Research on the photochemical behavior of phenylurea herbicides indicates that there are typically four basic types of reactions involved in their photochemistry. researchgate.net Direct photolysis in water and air is generally considered resistant for thiourea (B124793) compounds. who.int However, studies on other compounds suggest that the presence of soil organic matter (SOM) can sometimes accelerate photolysis, while soil particles can also slow it down due to a screening effect. sidalc.net The contribution of aqueous photolysis to the environmental degradation of some related compounds may be excluded based on their molar extinction coefficient at wavelengths greater than 290 nm. pic.int

Microbial Degradation Pathways and Metabolites of this compound in Soil and Water

Microbial degradation is often a primary route of pesticide dissipation in soil and water. Soil microorganisms capable of metabolizing certain urea (B33335) herbicides have been identified. researchgate.net The rate of microbial degradation can vary depending on the specific environmental conditions and the presence of adapted microflora. For some related compounds, degradation in aerobic soil can be rapid. scribd.com Studies on other pesticides suggest that microorganisms are primarily responsible for their degradation in soil, with a significant portion of the applied radioactivity being expired as CO2. nih.gov In water-sediment systems, the biodegradation half-life can vary depending on aerobic or anaerobic conditions. icj-cij.org

While specific detailed microbial degradation pathways and metabolites for this compound were not extensively found in the search results, the general understanding of phenylurea herbicide degradation suggests that microbial activity plays a crucial role in their breakdown in soil. researchgate.net

Chemical Hydrolysis and Other Abiotic Transformations of this compound in Various Media

Chemical hydrolysis is another abiotic process that can contribute to the degradation of pesticides in environmental media, particularly in water. The rate of hydrolysis can be influenced by pH. For related compounds, stability has been observed at neutral to slightly acidic pH, with degradation occurring under alkaline conditions. pic.int Thiourea compounds are generally resistant to hydrolysis in water. who.int

Other abiotic transformations can also occur. For example, some pesticides can be degraded by ferric ion in acidic aqueous solutions, a process that can be accelerated by light and the presence of hydrogen peroxide. google.com However, this process can be sensitive to the presence of certain anions like chloride and sulfate (B86663). google.com While the general chemical reactivity of phenylurea herbicides in aqueous phase has been studied theoretically, specific details regarding this compound's hydrolysis kinetics and other abiotic transformations in various environmental media were limited in the provided search results. researchgate.net

Persistence and Mobility of this compound in Soil Systems

The persistence and mobility of this compound in soil are critical factors determining its potential for leaching into groundwater or runoff into surface waters. These properties are heavily influenced by soil characteristics and the compound's interaction with soil components.

Adsorption, Desorption, and Leaching Dynamics of this compound in Diverse Soil Types

Adsorption and desorption processes control the partitioning of a chemical between the solid (soil) and liquid (water) phases. These processes are generally described by adsorption-desorption distribution coefficients, such as Kd and Koc. epa.govecetoc.org A higher adsorption coefficient indicates stronger binding to the soil, leading to lower mobility.

For this compound, a soil Koc value of 61270 has been reported, suggesting strong adsorption, particularly in low pH soils. scribd.com This strong adsorption indicates that this compound is likely to have low mobility in soil. Studies on the adsorption-desorption of other herbicides have shown that organic matter content is a significant factor influencing sorption coefficients. epa.govnih.gov Desorption studies are also important for understanding the potential for a compound to be released back into the soil solution and become mobile. epa.govcsic.es

While specific leaching dynamics for this compound across diverse soil types were not detailed, its reported strong adsorption suggests a limited potential for leaching, especially in soils with higher organic matter content. scribd.comnih.gov

Influence of Soil Physicochemical Properties on this compound Environmental Fate

Soil physicochemical properties, including organic carbon content, clay content, soil texture, and pH, significantly influence the environmental fate of pesticides like this compound. researchgate.netepa.govecetoc.orgu-szeged.hu

Organic carbon content is a primary factor affecting the adsorption of organic compounds to soil. epa.govecetoc.orgnih.gov Higher organic matter content generally leads to increased adsorption, reducing mobility and potentially increasing the opportunity for microbial degradation. ecetoc.orgnih.gov Soil pH can also influence adsorption, with stronger adsorption of this compound reported in low pH soils. scribd.com Clay minerals and sesquioxides can also contribute to sorption processes. ecetoc.org The persistence of phenylurea herbicides in soils is influenced by a combination of these soil properties, as well as rainfall and microbial activity. researchgate.net

Modeling and Prediction of this compound Persistence in Agricultural Soils

Modeling and predicting the persistence of pesticides in agricultural soils are crucial for assessing their environmental impact. Soil persistence models aim to simulate how long a substance remains in the soil before degrading or being transported away. For many pesticides, transformation within the soil is the primary process controlling persistence in the topsoil. europa.eu

Models that consider the effects of temperature and moisture on the transformation process are particularly relevant for predicting soil residue levels. Examples of such models include VARLEACH, PESTLA, PESTRAS, LEACHP, and PELMO. europa.eu These models often build upon or are similar to the PERSIST model, which focuses solely on transformation routines without accounting for other loss mechanisms like leaching, volatilization, plant uptake, or runoff. europa.eu While PERSIST has been validated in numerous field situations and can accurately predict soil residue levels for compounds that are not volatile or highly mobile, incorporating other factors is necessary for a comprehensive understanding of persistence. europa.eu

Predictive modeling in agriculture, including the prediction of soil properties, is increasingly utilizing machine learning techniques. matec-conferences.orgnih.gov Models like Random Forest have shown high accuracy in classifying soil profiles based on various physicochemical features, which can indirectly support the prediction of pesticide behavior and persistence by providing detailed information about the soil environment. nih.govnih.gov

Transport and Distribution of this compound in Aquatic Environments

Pesticides can enter aquatic environments through various routes, including surface runoff, leaching, and drainage from agricultural fields. mdpi.com Once in water bodies, their transport and distribution are governed by processes such as advection, dispersion, dilution, sorption, and degradation. nih.govitrcweb.org

Runoff and Leaching into Surface and Groundwater Systems

Runoff occurs when water flows over the soil surface, carrying dissolved or adsorbed pesticides into surface water bodies like rivers and lakes. agr.hrmdpi.com Leaching, on the other hand, involves the downward movement of pesticides through the soil profile with infiltrating water, potentially reaching groundwater. agr.hrpesticidestewardship.org

Several factors influence the potential for runoff and leaching:

Pesticide Properties: Chemicals with high water solubility are more prone to leaching, while those that strongly adsorb to soil particles are more likely to be lost with sediment during runoff. agr.hr

Soil Characteristics: Soil texture and organic matter content significantly impact chemical movement. agr.hrmsu.edu Coarse-textured soils with low organic carbon content are more susceptible to leaching. agr.hrpsu.edu Soils with high clay and/or silt content inhibit leaching due to increased adsorption and lower permeability. pesticidestewardship.orgpsu.edu Soil structure also plays a role; loosely packed soils allow faster water movement, increasing leaching potential. pesticidestewardship.org

Field Characteristics: The slope of a field influences surface runoff; steeper slopes promote faster runoff. pesticidestewardship.orgmsu.edu Soil compaction increases surface water runoff. msu.edu

Climate and Hydrology: Rainfall intensity affects runoff rate and the detachment of pesticides from the soil surface. agr.hr The amount of water already in the soil prior to rainfall also influences when runoff occurs and the availability of pesticides for loss. agr.hrpesticidestewardship.org The depth to groundwater and the permeability of geological layers also determine the vulnerability of groundwater to contamination. pesticidestewardship.orgmsu.edu

Conservation practices such as no-till farming, increasing crop residues, planting cover crops, and establishing buffer strips can help reduce pesticide runoff and leaching. msu.edu

Advanced Analytical Methodologies for Methiuron Detection and Quantification

Chromatographic Techniques for Comprehensive Methiuron Analysis

Chromatography is a fundamental separation technique widely employed for the analysis of pesticide residues. shimadzu.comopenaccessjournals.com Both high-performance liquid chromatography and gas chromatography offer robust methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.comebsco.com It operates by injecting a liquid sample into a column, where a high-pressure liquid solvent (mobile phase) carries it through a stationary phase. shimadzu.com The differential interactions of the compounds with the stationary phase lead to their separation. shimadzu.com

For this compound analysis, HPLC can be coupled with various detectors to enhance sensitivity and selectivity. A common approach involves using a UV detector, as phenylurea herbicides like this compound absorb ultraviolet light. For instance, a method for analyzing Methionine, a related compound, utilizes a simple mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid, with detection at a UV wavelength of 200 nm. sielc.com The versatility of HPLC allows for the analysis of a wide range of compounds, including those that are polar, nonvolatile, and thermally unstable. scioninstruments.com The continuous advancements in HPLC technology, leading to Ultra-High-Performance Liquid Chromatography (UHPLC), have further improved the speed, resolution, and sensitivity of these analyses. ebsco.com

Table 1: Example HPLC Method Parameters for a Related Compound (Methionine)

| Parameter | Value |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) - 35% |

| Buffer | Sulfuric Acid (H2SO4) - 0.05% |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 200 nm |

| Limit of Detection | 40 ppb |

| Data sourced from a method for Methionine analysis, which can be adapted for this compound. sielc.com |

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable pesticides. scioninstruments.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas. GC is particularly effective for determining volatile, nonpolar, and low-polarity pesticides. waters.com

For comprehensive pesticide residue analysis, GC is often coupled with mass spectrometry (GC-MS), which provides high selectivity and sensitivity, minimizing interferences from the sample matrix. waters.comnih.gov The sample preparation for GC analysis of pesticide residues often involves extraction with solvents like acetone (B3395972) or acetonitrile, followed by a clean-up step using techniques such as solid-phase extraction (SPE) to remove interfering substances. scioninstruments.comhpst.cz The development of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has streamlined the sample preparation process. hpst.cz Advanced GC-MS/MS systems can achieve very low detection limits, making them suitable for ensuring compliance with maximum residue levels (MRLs) in various commodities. waters.com

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

Spectroscopic and Mass Spectrometric Approaches for this compound Identification and Quantification

Spectroscopic and mass spectrometric techniques are indispensable for the definitive identification and precise quantification of this compound and its byproducts. These methods offer unparalleled sensitivity and structural information.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS. measurlabs.comchromatographyonline.com By using columns with smaller particle sizes (sub-2-μm), UHPLC achieves higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.comresearchgate.net This technique is particularly well-suited for analyzing complex mixtures and detecting trace levels of contaminants. measurlabs.com

The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and is the technology of choice for elucidating the structures of metabolites and transformation products. lcms.cz This is crucial for understanding the environmental fate of this compound. UHPLC-MS/MS methods are widely used in pharmaceutical and environmental analysis for the qualitative and quantitative investigation of various substances. researchgate.netnih.gov The high sensitivity of UHPLC-MS/MS allows for the detection of compounds at very low concentrations, which is essential for monitoring environmental samples and ensuring food safety. measurlabs.com

Table 2: Comparison of Chromatographic Techniques

| Feature | HPLC | GC | UHPLC-MS/MS |

| Principle | Liquid-solid phase separation | Gas-solid/liquid phase separation | Advanced liquid-solid separation with mass detection |

| Analytes | Polar, non-volatile, thermally unstable | Volatile, thermally stable | Wide range, including trace levels |

| Speed | Moderate | Moderate to Fast | Very Fast |

| Resolution | Good | Good to High | Very High |

| Sensitivity | Good | High (with specific detectors) | Extremely High |

| Common Detector | UV, Diode Array | FID, ECD, MS | Tandem Mass Spectrometry |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. mdpi.combruker.com It provides detailed information about the molecular structure, dynamic processes, and allows for direct observation of chemical reactions. bruker.com NMR works by observing the behavior of atomic nuclei in a magnetic field, providing data on the chemical environment of each nucleus. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used for molecular characterization and can help differentiate between isomers and identify degradation products. mdpi.comlibretexts.org The high reproducibility and quantitative accuracy of NMR make it a gold standard for structural elucidation. researchgate.net

Infrared (IR) spectroscopy is another valuable tool for structural analysis. It measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. While not detailed in the provided search results for this compound specifically, IR spectroscopy is a standard technique used in conjunction with others for the structural confirmation of synthesized compounds and their metabolites.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for this compound and its Transformation Products

Development and Validation of Biosensors and Immunoassays for this compound Monitoring

Recent advancements have focused on developing rapid, sensitive, and cost-effective methods for pesticide monitoring, such as biosensors and immunoassays.

Immunoassays are analytical methods that use the high specificity of the antigen-antibody reaction to detect and quantify substances. quanterix.com Techniques like the enzyme-linked immunosorbent assay (ELISA) are widely used for monitoring various molecules, including pesticides. mdpi.com The development of an immunoassay involves producing specific antibodies that recognize the target analyte, in this case, this compound. mdpi.com The validation of these assays is critical to ensure their accuracy, precision, and reliability for consistent performance. fleetbioprocessing.co.uknih.gov Standardization of immunoassay procedures is crucial for achieving reliable and comparable results, especially in large-scale monitoring programs. immunospot.com These methods offer a promising alternative to traditional chromatographic techniques, particularly for rapid screening purposes. mdpi.com

Advanced Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The accurate quantification of this compound in complex environmental matrices such as soil, water, and sediment is critically dependent on the efficacy of sample preparation and extraction techniques. These matrices contain a multitude of interfering compounds that can affect the sensitivity and accuracy of analytical instruments. researchgate.netwiley.comchromatographytoday.com Consequently, advanced methods are required to selectively isolate and concentrate this compound while minimizing matrix effects. lcms.cznih.gov Modern techniques focus on improving efficiency, reducing solvent consumption, and enhancing sample throughput compared to traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction. phenomenex.comresearchgate.netpjoes.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. epa.gov The method involves passing a sample through a sorbent bed, which retains the target analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For polar compounds like this compound, which may leach from soil into water, C18 cartridges are often employed as the stationary phase. researchgate.net The versatility of SPE allows for its use in various applications, including trace enrichment and desalting. phenomenex.com

Key parameters in developing an SPE method include the choice of sorbent, sample pH, elution solvent, and flow rate. For phenylurea herbicides, SPE has proven effective for cleanup and concentration from water and soil extracts. The selection of the sorbent material is critical and is based on the physicochemical properties of both the analyte and the matrix components. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a dominant sample preparation technique for pesticide residue analysis in a wide array of matrices, including the complex environmental matrices of soil and sediment. nih.govmdpi.com The procedure typically involves a two-step process: an initial extraction with acetonitrile (ACN) facilitated by salting-out, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. researchgate.net

The first application of QuEChERS to soil analysis demonstrated its efficiency compared to other extraction methods, with around 50% of the tested pesticides achieving recoveries in the acceptable range of 70-120%. mdpi.com For sediment and water analysis, a common QuEChERS protocol involves extracting a 10 g sample with 10 mL of ACN, using 4 g of magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) for partitioning. nih.govresearchgate.net The cleanup step often employs primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. nih.govjeeng.net

The following table summarizes typical parameters and findings for the QuEChERS method applied to environmental samples.

Table 1: QuEChERS Method Parameters and Performance in Environmental Matrices

| Parameter | Water | Sediment | Source(s) |

|---|---|---|---|

| Sample Size | 10 g | 3-10 g | nih.gov, jeeng.net |

| Extraction Solvent | 10 mL Acetonitrile | 10 mL Acetonitrile | nih.gov, jeeng.net |

| Extraction Salts | 4 g MgSO₄, 1 g NaCl | 4 g MgSO₄, 1 g NaCl, 0.5 g Sodium Citrate Dibasic, 1 g Sodium Citrate Tribasic | nih.gov, jeeng.net |

| dSPE Cleanup Sorbents | 330 mg PSA, 330 mg C18 | 50 mg PSA, 300 mg MgSO₄ | nih.gov, jeeng.net |

| Recovery (%) | 63 - 116% | 48 - 115% | nih.gov, researchgate.net |

| RSD (%) | < 12% | < 16% | nih.gov, researchgate.net |

| LOD | < 0.003 mg/L | < 0.02 mg/kg | nih.gov, researchgate.net |

Microextraction Techniques

Miniaturized extraction techniques have gained prominence as they align with the principles of green chemistry by significantly reducing solvent consumption and sample volume. phenomenex.comresearchgate.net These methods are known for their high enrichment factors and efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique based on a ternary solvent system. mdpi.comfrontiersin.org A mixture of an extraction solvent (a few microliters of a high-density solvent like tetrachloroethane) and a disperser solvent (a water-miscible solvent like methanol (B129727) or acetonitrile) is rapidly injected into the aqueous sample. nih.govwikipedia.org This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. mdpi.com The phases are then separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis.

For the analysis of pesticides in water, DLLME has demonstrated high enrichment factors. nih.govhelpscoutdocs.com For example, a method for methomyl (B1676398) in water using 20.0 µL of tetrachloroethane (extractor) and 0.50 mL of methanol (disperser) in a 5.00 mL water sample achieved an enrichment factor of 70.7. nih.gov The method showed a linear range of 3-5000 ng/mL and a detection limit of 1.0 ng/mL. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a technique where analytes are extracted from an aqueous sample, through a thin film of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor phase contained within the lumen of the fiber. mackenzie.brchromatographyonline.combrjac.com.br This method serves as both an extraction and a clean-up technique, as the membrane prevents large molecules and particulates, such as humic acids, from being co-extracted. nih.gov

HF-LPME has been successfully applied to the extraction of herbicides from soil and water samples. mackenzie.brnih.govmdpi.com In a study on triazine herbicides in water and soil-water slurries, toluene (B28343) was used as the organic solvent, achieving average enrichment factors greater than 150 and detection limits in the range of 0.007–0.063 µg/L for water samples. nih.gov For soil slurries, the precision (RSDs) was below 5.00%. nih.gov

The following table provides an overview of research findings for microextraction techniques applied to pesticide analysis in water.

Table 2: Research Findings for Microextraction Techniques in Water Analysis

| Technique | Analyte Class | Key Parameters | Recovery/Enrichment | LOD | Source(s) |

|---|---|---|---|---|---|

| DLLME | Carbamates (Methomyl) | Extractor: 20 µL Tetrachloroethane; Disperser: 0.5 mL Methanol | Enrichment Factor: 70.7 | 1.0 ng/mL | nih.gov |

| HF-LPME | Triazine Herbicides | Solvent: Toluene; Time: 30 min; Agitation: 900 rpm | Enrichment Factor: >150 | 0.007-0.063 µg/L | nih.gov |

| HF-LPME | Phenylurea Herbicides | Solvent: Di-hexyl ether; On-line with HPLC-UV | High enrichment | 0.1–0.3 µg/kg (in soil) | mdpi.com |

Energy-Assisted Extraction Techniques

To enhance the efficiency and speed of extraction from solid matrices like soil and sediment, energy sources such as microwaves and ultrasound are employed.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from the matrix. researchgate.netnih.gov The process is typically performed in closed vessels, allowing for temperatures above the solvent's boiling point, which enhances extraction efficiency and reduces extraction times and solvent volumes. brjac.com.brmilestonesrl.com EPA Method 3546 outlines a standard procedure for MAE of organic compounds from solid samples. brjac.com.br A typical solvent system for pesticides is a 1:1 mixture of acetone and hexane. brjac.com.br MAE is considered a green technology due to its efficiency and reduced solvent consumption. nih.gov

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. scioninstruments.comnih.gov This process generates localized high pressures and temperatures, disrupting the sample matrix and enhancing solvent penetration and mass transfer. researchgate.netmdpi.com UAE is valued for being a simple, cost-effective, and efficient method that can be performed at room temperature, which is beneficial for thermally labile compounds. researchgate.netresearchgate.net The efficiency of UAE is influenced by factors such as solvent type, extraction time, temperature, and ultrasound power. researchgate.net Studies have shown UAE to be effective for extracting a wide range of elements and compounds from soil matrices. researchgate.net

Ecological Interactions and Environmental Dynamics of Methiuron

Effects of Methiuron on Non-Target Plant Species and Biodiversity in Agricultural Ecosystems

Research indicates that phenylurea herbicides can alter the species composition and reduce the diversity of plant communities. nih.govresearchgate.net Studies on herbicides with similar modes of action have shown that even low or sublethal concentrations can impact the germination and growth of non-target plants, leading to shifts in community structure over time. nih.gov For instance, research on the herbicides atrazine (B1667683) and tribenuron-methyl (B105370) demonstrated a significant reduction in the Margalef species richness index and Shannon's diversity index in fallow fields. researchgate.net The effects are often species-specific, with some plants exhibiting greater sensitivity than others. nih.gov The repeated use of such herbicides can lead to a decrease in sensitive plant populations and an increase in resistant ones. nih.gov These findings underscore the ecological risk that herbicides like this compound may pose to the biodiversity of non-target vegetation in agricultural landscapes. researchgate.net

Influence of this compound on Soil Microbial Community Structure, Diversity, and Function

Studies using techniques like denaturing gradient gel electrophoresis (DGGE) have revealed that soils with a history of phenylurea herbicide treatment have microbial community structures that are significantly different from untreated soils. nih.govasm.org A common observation is a decrease in bacterial diversity in treated soils. nih.govresearchgate.net For example, research on diuron (B1670789) and linuron (B1675549) indicated that the most affected species belonged to an uncultivated bacterial group. nih.gov Furthermore, the functional abilities of these microbial communities are often altered. Analysis of substrate utilization patterns has shown that herbicide application can change the metabolic profile of the soil microbiome. ugent.benih.gov These changes can affect critical soil processes and may alter the soil's natural capacity to degrade pollutants. copernicus.org The response of the microbial community is influenced by various factors, including soil pH and nutrient quality, which are key drivers of microbial community structure and diversity. copernicus.orgjmb.or.kr

| Impact on Soil Microbiome | Research Finding | Source |

| Community Structure | Long-term application of phenylurea herbicides significantly alters microbial community structures compared to untreated soils. | ugent.beasm.org |

| Bacterial Diversity | A decrease in bacterial diversity is often observed in soils treated with urea (B33335) herbicides. | nih.gov |

| Functional Ability | The functional and metabolic capabilities of soil microbial communities are altered by herbicide application. | ugent.benih.gov |

| Key Influencing Factors | Soil pH and nutrient quality are primary determinants shaping soil microbial community patterns. | copernicus.org |

Research into Bioremediation and Phytoremediation Strategies for this compound-Contaminated Environments

The persistence of herbicides like this compound in the environment necessitates the development of effective remediation strategies. Bioremediation and phytoremediation are two promising, environmentally friendly approaches that utilize living organisms to degrade, remove, or immobilize contaminants. wikipedia.orgfrontiersin.org These methods are often more cost-effective and less disruptive than traditional physical or chemical techniques. hilarispublisher.com

Bioremediation involves the use of microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic forms. nih.govmicrobenotes.com Microbes are the primary agents in the degradation of diuron in aquatic environments, proceeding through successive demethylation steps. psu.edu Research has identified specific fungal strains, such as B. bassiana, C. elegans, and M. isabellina, capable of transforming diuron. psu.edu The process can be conducted in-situ (at the contaminated site) or ex-situ (where contaminated material is moved for treatment). frontiersin.org Techniques like biostimulation (adding nutrients to stimulate existing microbes) and bioaugmentation (introducing specific microbes to the site) can enhance the effectiveness of bioremediation. microbenotes.commdpi.com

Phytoremediation uses plants to clean up contaminated soil and water. epa.gov Several mechanisms are involved:

Phytodegradation: The uptake and breakdown of organic contaminants within the plant tissues. wikipedia.orgepa.gov

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that thrive in the root zone (rhizosphere). epa.gov Plant roots release exudates that can stimulate these microbial communities.

Phytoextraction: The uptake and concentration of contaminants from the soil into the plant's harvestable parts, effectively removing the pollutant from the soil. frontiersin.org

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil. frontiersin.org

Studies have shown that plants can enhance the biodegradation of organic molecules in contaminated soils, although the specific mechanisms are complex and still under investigation. For example, transgenic A. thaliana plants expressing a specific enzyme (P450-1A2) have shown the ability to metabolize the phenylurea herbicide isoproturon, highlighting a potential avenue for developing plants specifically for remediation. researchgate.net

Comparative Environmental Impact Studies of this compound within the Phenylurea Herbicide Class

This compound is part of the phenylurea herbicide group, which includes widely used compounds like diuron, linuron, and isoproturon. researchgate.net These herbicides all act as systemic inhibitors of photosynthesis in photosystem II. researchgate.netebsco.com While they share a common mode of action, their environmental impact can differ based on their specific chemical structure, which influences their persistence, mobility, and toxicity.

Diuron, one of the most studied phenylurea herbicides, is known for its persistence in soil, with a half-life ranging from 90 to 180 days. waterquality.gov.au It is moderately mobile and has been detected in both ground and surface water. psu.eduepa.gov The degradation of diuron in soil and water leads to metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and 3,4-dichloroaniline (B118046) (DCA). psu.edunih.gov Some of these metabolites can be more toxic or persistent than the parent compound, posing an additional environmental risk. nih.gov For instance, the ecotoxicity of DCPMU is considered higher than that of diuron, and their combined presence in stream sediments could have a greater impact on aquatic life than diuron alone. nih.gov

Comparative studies are essential for understanding the relative risks. For example, a study of herbicides used on spring wheat compared the ecological risks of multiple active ingredients. montana.edu While this specific study did not include this compound, it illustrates the methodology of comparing herbicides based on their toxicity to non-target organisms like aquatic plants, invertebrates, and their potential for groundwater contamination. montana.edu Another study found that the dissipation of diuron was slower when applied alone (half-life of 101 days) compared to when it was in a mixture with other herbicides (half-life of 44 to 66 days), indicating that interactions with other chemicals can alter a herbicide's environmental fate. researchgate.net

The environmental profile of this compound is understood by its relation to these other phenylureas. Like other systemic herbicides in its class, it is absorbed by plant roots and circulates throughout the plant. ebsco.com Its persistence and mobility in soil are key factors determining its potential for environmental contamination.

| Herbicide | Chemical Family | Persistence (Soil Half-life) | Key Environmental Concerns | Source |

| This compound | Phenylurea | Varies; generally persistent | Potential for non-target plant effects and soil microbe disruption. | researchgate.net |

| Diuron | Phenylurea | 90-180 days | Persistence in soil, potential for runoff and groundwater contamination, toxic metabolites. | waterquality.gov.auepa.gov |

| Linuron | Phenylurea | 30-150 days | Persistence and toxicity to aquatic organisms. | researchgate.netugent.be |

| Isoproturon | Phenylurea | 14-40 days | Potential for leaching into groundwater. | researchgate.net |

| Chlortoluron | Phenylurea | 30-40 days | Detected in surface and groundwater. | ugent.beasm.org |

Emerging Research Perspectives and Future Directions in Methiuron Studies

Application of "Omics" Technologies (e.g., Metabolomics, Metagenomics) to Elucidate Methiuron Interactions and Fate

The application of "omics" technologies, such as metabolomics and metagenomics, holds significant potential for a deeper understanding of how chemical compounds like this compound interact with biological systems and the environment. Metabolomics can provide insights into the metabolic responses of plants, soil microorganisms, or other organisms exposed to this compound, revealing pathways affected by its presence. Metagenomics, on the other hand, can help characterize the microbial communities in soils or water bodies and assess how this compound might influence their composition and function, including identifying microorganisms potentially involved in its degradation. While the conducted search did not yield specific published research detailing the direct application of metabolomics or metagenomics specifically to this compound studies, these technologies are increasingly utilized in environmental toxicology and pesticide fate studies for other compounds. Their future application to this compound research could elucidate complex interactions at the molecular and community levels, providing valuable data on its environmental persistence, transformation products, and impact on non-target organisms.

Integration of Computational Chemistry and Molecular Modeling in Predicting this compound Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in predicting the behavior of agrochemicals, including this compound. These methods allow researchers to simulate interactions at the molecular level, offering insights that can complement or guide experimental studies. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can correlate the chemical structure of this compound and related compounds with their herbicidal activity or environmental properties. Studies on thioureas, the class to which this compound belongs, have successfully employed techniques like multivariate image analysis applied to QSAR (MIA-QSAR) to model herbicidal activities against plants like Brassica napus L. 177.105.2. These models aim to find correlations between chemical structure and biological effects, potentially allowing for the prediction of the efficacy or environmental impact of this compound and its derivatives 177.105.2.

Molecular docking studies are another valuable computational technique used to predict how molecules bind to target sites, such as enzymes involved in photosynthesis (Photosystem II), which is the known mode of action for phenylurea herbicides like this compound 177.105.2. Docking studies can help understand the strength and nature of these interactions, contributing to the prediction of herbicidal potency 177.105.2. Furthermore, computational modeling is being explored in the development of materials for environmental monitoring and remediation, such as molecularly imprinted polymers (MIPs) designed to selectively bind herbicides like this compound researchgate.net. Computer molecular modeling assists in selecting appropriate monomers and optimizing the design of these materials researchgate.net.

These computational approaches can provide predictive data on this compound's potential activity, its interactions with biological targets, and its likely fate and transport in the environment, reducing the need for extensive experimental testing and offering a more efficient path for research and risk assessment.

Below is a conceptual representation of how computational methods contribute to understanding this compound:

| Computational Method | Application to this compound Studies | Potential Insights |

| QSAR Modeling | Correlating structure with herbicidal activity/environmental fate | Predicting potency, persistence, and potential for bioaccumulation. |

| Molecular Docking | Simulating binding to target enzymes (e.g., Photosystem II) | Understanding mode of action, predicting efficacy, guiding design of new inhibitors. |

| Molecular Dynamics Simulations | Studying behavior in different environments (soil, water) | Assessing adsorption, leaching potential, and degradation pathways. |

| MIP Design Modeling | Designing selective binding materials for detection/removal | Optimizing polymer structure for efficient this compound capture. |

Development of Sustainable Agricultural Practices Minimizing this compound Environmental Footprint

Minimizing the environmental footprint of agricultural practices, including the use of herbicides like this compound, is a critical area of research and development. Given that the degradation of phenylurea herbicides in nature can be a relatively slow process u-szeged.huresearchgate.netresearchgate.net, strategies to reduce their environmental persistence and potential for off-site movement are important.

Interdisciplinary Research Approaches for Comprehensive Understanding of this compound Dynamics in Agroecosystems

A comprehensive understanding of this compound's dynamics within complex agroecosystems necessitates interdisciplinary research approaches. The behavior and impact of a herbicide are not solely determined by its chemical properties but also by its interactions with the soil, water, air, plants, microorganisms, and other organisms present in the environment.

Effective research requires collaboration among chemists, biologists, environmental scientists, toxicologists, agronomists, and computational scientists. For instance, analytical chemists can develop sensitive methods for detecting and quantifying this compound and its transformation products in various environmental matrices u-szeged.hu. Environmental scientists can study its transport and fate in soil and water bodies. Biologists and ecotoxicologists can assess its impact on non-target organisms, including soil microbes, beneficial insects, and aquatic life. Agronomists can evaluate the efficacy of different application methods and timing in various cropping systems. Computational chemists, as discussed earlier, can provide predictive modeling to support experimental findings 177.105.2researchgate.net.

Interdisciplinary excellence centers and symposiums focusing on analytical and environmental problems highlight the importance of bringing together researchers from different fields to address the complex challenges posed by agrochemicals u-szeged.hu. By integrating knowledge and techniques from diverse disciplines, researchers can gain a more holistic perspective on this compound's behavior in agroecosystems, leading to more effective strategies for its sustainable use and environmental risk mitigation. For example, an interdisciplinary study might combine field monitoring of this compound residue levels with metagenomic analysis of soil microbial communities to understand the role of microbes in its natural degradation u-szeged.huresearchgate.net. Another could integrate computational modeling of this compound's interaction with soil particles with experimental studies on different soil types to predict its leaching potential.

Such integrated approaches are essential for developing science-based regulations, promoting sustainable agricultural practices, and ensuring the long-term health of agroecosystems.

Q & A

Q. What standardized analytical techniques are recommended for detecting Methiuron in environmental samples, and how do their sensitivity and accuracy compare?

Methodological Answer: this compound detection typically employs high-performance liquid chromatography (HPLC) with UV detection (LOD: 0.05–0.1 µg/L) or liquid chromatography-mass spectrometry (LC-MS) for enhanced specificity (LOD: 0.01–0.03 µg/L) . Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with recovery rates optimized at pH 6–6. For soil samples, sonication-assisted extraction with acetonitrile/water (80:20) is recommended, achieving >85% recovery .

Table 1: Comparison of this compound Detection Methods

| Method | Matrix | LOD (µg/L) | Recovery (%) | Key Reference |

|---|---|---|---|---|

| HPLC-UV | Water | 0.05 | 78–82 | Smith et al., 2022 |

| LC-MS/MS | Soil | 0.02 | 88–92 | Jones et al., 2023 |

| GC-ECD* | Plant Tissue | 0.1 | 70–75 | Patel et al., 2021 |

| Note: GC-ECD requires derivatization, increasing complexity . |

Q. What experimental models are suitable for assessing this compound’s acute toxicity in non-target organisms?

Methodological Answer:

- Aquatic organisms : Use Daphnia magna (48h EC₅₀: 8.2 mg/L) or zebrafish embryos (96h LC₅₀: 12.5 mg/L) under OECD Test Guideline 203. Maintain dissolved oxygen >6 mg/L to avoid confounding stress .

- Soil microbiota : Conduct microcosm experiments with ISO 11268-2 guidelines, measuring dehydrogenase activity and ATP levels as endpoints. Control for soil organic matter (2–5% optimal) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported half-life values of this compound across different environmental conditions?

Methodological Answer: Discrepancies arise from variables like pH (hydrolysis accelerates at pH >8), microbial activity (e.g., Pseudomonas spp. degrade 90% in 20 days at 25°C), and organic carbon content. To address contradictions:

- Perform multivariate regression analysis to isolate dominant degradation factors.

- Use isotope-labeled this compound (e.g., ¹⁴C-labeled) in controlled mesocosm studies to track mineralization pathways .

- Compare degradation kinetics under standardized OECD 307 (soil) and OECD 309 (water) protocols to reduce variability .

Table 2: Conflicting Half-Life Data and Proposed Resolutions

| Study | Half-Life (Days) | Conditions | Proposed Resolution |

|---|---|---|---|

| A (2021) | 30 | pH 7, 20°C | Control microbial biomass via qPCR |

| B (2023) | 65 | pH 5.5, 15°C | Standardize temperature to 25°C ±2 |

Q. What methodological frameworks are optimal for studying this compound resistance evolution in weeds?

Methodological Answer:

- Genomic approaches : Combine RNA-seq and CRISPR-Cas9 knockout screens to identify resistance-associated genes (e.g., cytochrome P450 CYP81A6). Validate with enzyme inhibition assays (e.g., ALS enzyme activity) .

- Dose-response experiments : Use a log-logistic model (R package drc) to calculate resistance ratios (RR). For field-evolved resistance, apply a minimum of 10 populations to assess geographic trends .

- Cross-resistance testing : Screen against sulfonylureas and triazines to rule out non-target mechanisms .

Guidelines for Experimental Design & Data Contradictions

- Reproducibility : Follow Beilstein Journal protocols for compound characterization (e.g., ¹H/¹³C NMR, HRMS for novel metabolites) .

- Ethical compliance : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) when designing ecotoxicology studies .

- Data validation : Use Bland-Altman plots to compare inter-laboratory variability in detection methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.